
5-Bromo-2,4-dichloropyrimidine
Overview
Description
5-Bromo-2,4-dichloropyrimidine (C₄HBrCl₂N₂) is a halogenated pyrimidine derivative with a molecular weight of 227.87 g/mol . Its structure features reactive chlorine atoms at positions 2 and 4 and a bromine atom at position 5, making it a versatile intermediate in organic synthesis. The compound is widely used in pharmaceuticals, agrochemicals, and fine chemicals due to its ability to undergo sequential nucleophilic aromatic substitution (SNAr) reactions .
Key applications include:
Preparation Methods
Phosphorylation of 5-Bromouracil
The direct chlorination of 5-bromouracil represents the most widely adopted route for synthesizing 5-bromo-2,4-dichloropyrimidine. This method leverages the reactivity of hydroxyl groups at the 2- and 4-positions of the pyrimidine ring, replacing them with chlorine atoms via phosphorus-based reagents.
Phosphorus Pentachloride (PCl₅) in 1,1,2-Trichloroethane
A high-yielding approach involves reacting 5-bromouracil with phosphorus pentachloride (PCl₅) in 1,1,2-trichloroethane under reflux conditions. The procedure begins by dissolving 5-bromouracil (6.0 g, 31.4 mmol) and PCl₅ (16.4 g, 87.9 mmol) in 50 mL of 1,1,2-trichloroethane. Heating the mixture to reflux converts the suspended solids into a pale yellow solution, monitored by TLC for reaction completion. Post-reaction, the mixture is cooled and poured into ice water, followed by extraction with dichloromethane (DCM). The organic layer is dried over anhydrous MgSO₄, concentrated, and purified via silica gel chromatography to yield a colorless liquid with a reported purity of 97% and a yield exceeding 99.5% .
This method’s efficiency stems from PCl₅’s dual role as a chlorinating agent and solvent stabilizer, minimizing side reactions. However, the exothermic nature of the reaction necessitates careful temperature control to prevent decomposition.
Phosphorus Oxychloride (POCl₃) with N,N-Dimethylaniline
An alternative phosphorylation method employs phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. In this protocol, 5-bromo-uracil (250 g) is combined with POCl₃ (600 mL) and N,N-dimethylaniline (300 mL) in a multi-necked flask. The mixture is heated to 120°C for 6 hours, after which it is extracted with methyl tert-butyl ether. The organic phase is evaporated under vacuum to obtain a colorless liquid, which is further purified to achieve high purity .
This route benefits from POCl₃’s milder reactivity compared to PCl₅, reducing the risk of over-chlorination. The use of N,N-dimethylaniline facilitates the removal of hydroxyl groups by acting as a proton scavenger, enhancing reaction efficiency.
Alternative Synthetic Routes
While phosphorylation dominates industrial production, alternative methods offer flexibility for specific applications or substrate availability.
Michael Addition Route
The Michael addition route constructs the pyrimidine ring by reacting α,β-unsaturated carbonyl compounds with nucleophiles. For this compound, this involves adding a bromine-containing nucleophile to a dichloropyrimidine precursor. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C, followed by hydrolysis with concentrated hydrochloric acid to yield the target compound .
Despite its modularity, this method requires stringent moisture control and generates intermediate enolates that may lead to side products. Yields are moderate (~60–70%), limiting its industrial adoption .
P₂S₅-Mediated Thiolation and Chlorination
The P₂S₅ route involves thiolating 2,4-dichloropyrimidine with sodium metal and phosphorus trichloride (PCl₃), followed by bromination. The reaction proceeds exothermically, demanding precise temperature modulation below 0°C to avoid polysubstitution. Subsequent treatment with water hydrolyzes the thio-intermediate, yielding this compound with ~65% efficiency .
This method’s reliance on toxic PCl₃ and P₂S₅ necessitates advanced safety protocols, including inert gas handling and corrosion-resistant equipment.
Grignard Reagent Approach
A Grignard reagent, prepared from magnesium and bromine, reacts with 2,4-dichloropyrimidine in the presence of zinc chloride. The exothermic reaction is quenched with ice-cold water, extracting the product into ethyl acetate. While this route achieves ~55% yield, the pyrophoric nature of Grignard reagents complicates large-scale implementation .
Reduction of Nitro Precursors
Reducing 5-bromo-2,4-dinitropyrimidine with hydrogen gas over a palladium catalyst selectively replaces nitro groups with chlorine. Operating at 50–60°C under 3–4 bar H₂ pressure, this method yields ~75% product but requires specialized hydrogenation equipment and rigorous impurity profiling .
Comparative Analysis of Preparation Methods
Method | Reagents | Conditions | Yield | Purity | Scalability | Safety Concerns |
---|---|---|---|---|---|---|
PCl₅ in Trichloroethane | PCl₅, 1,1,2-Trichloroethane | Reflux, 6–8 hrs | >99.5% | 97% | High | Corrosive reagents |
POCl₃ with DMA | POCl₃, N,N-Dimethylaniline | 120°C, 6 hrs | ~95% | >95% | High | Toxic fumes |
Michael Addition | THF, HCl | −78°C, anhydrous | 60–70% | 85–90% | Moderate | Moisture-sensitive |
P₂S₅ Route | P₂S₅, PCl₃ | 0°C, exothermic | ~65% | 80–85% | Low | Toxic gases, corrosion |
Grignard Reagent | Mg, Br₂, ZnCl₂ | Room temperature | ~55% | 75–80% | Low | Pyrophoric reagents |
Reduction | H₂, Pd/BaSO₄ | 50–60°C, 3–4 bar | ~75% | 90% | Moderate | High-pressure equipment |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are typically employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products are often complex organic molecules with extended conjugation or functionalized aromatic systems.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-2,4-dichloropyrimidine has been extensively studied for its potential in developing new pharmaceutical agents. Its derivatives have shown promising biological activities, particularly in the following areas:
Anticonvulsant Activity
A study evaluated a series of this compound derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. The findings indicated that one of the synthesized compounds (3b) exhibited significant protective effects against seizures, showing 68.15% protection compared to the standard drug phenytoin without neurotoxicity at higher doses . This suggests that derivatives of this compound could be developed into effective anticonvulsants.
Antiviral and Antibacterial Agents
The compound serves as a key intermediate in the synthesis of novel antiviral and antibacterial drugs. Researchers have utilized it to create compounds targeting various viral and bacterial infections, leveraging its halogenated structure to enhance biological activity .
Positive Allosteric Modulators
This compound is also being investigated as a starting reagent for synthesizing positive allosteric modulators for GABA_B receptors. These compounds hold potential for treating neurological disorders by modulating neurotransmitter activity .
Agricultural Applications
In addition to its medicinal uses, this compound plays a significant role in agricultural chemistry:
Pesticide Development
The compound is used as an intermediate for synthesizing various pesticides, including fungicides and herbicides. Its application helps control plant diseases and weeds, thereby improving crop yields and sustainability in agriculture .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can function as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular pathways involved vary depending on the specific target and the nature of the derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Reactivity Comparisons
The reactivity of 5-bromo-2,4-dichloropyrimidine stems from its electron-deficient aromatic ring, enabling sequential substitutions. Below is a comparison with structurally similar compounds:
Key Research Findings
Comparative Yields and Conditions
Biological Activity
5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various derivatives that exhibit promising anticancer, antimicrobial, and anticonvulsant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and findings from recent research.
This compound can be synthesized through various methods, including the reaction of 5-bromo-uracil with suitable reagents. The compound's structure allows for further derivatization, leading to a range of biologically active molecules. The synthesis typically involves multi-step reactions and characterization techniques such as FT-IR, NMR, and mass spectrometry to confirm the identity and purity of the products .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, a series of synthesized compounds were tested against human lung adenocarcinoma (A549) and chronic myeloid leukemia (K562) cell lines using the MTT assay. The results indicated that several derivatives displayed significant cytotoxicity, particularly against K562 cells, suggesting their potential as Bcr/Abl kinase inhibitors .
Table: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Remarks |
---|---|---|---|
5c | K562 | 12.5 | Potent Bcr/Abl inhibitor |
9e | A549 | 15.0 | Significant cytotoxicity |
10c | HCT116 | 20.0 | Moderate activity |
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial effects against multidrug-resistant bacterial strains. One study reported that specific derivatives exhibited selective antimicrobial activity against Staphylococcus aureus, including strains resistant to linezolid . This highlights the potential of these compounds in addressing antibiotic resistance.
Anticonvulsant Activity
The anticonvulsant properties of this compound derivatives have also been explored. In a study involving male Wistar rats subjected to maximal electroshock seizure (MES) models, several synthesized compounds were evaluated for their anticonvulsant activity. Notably, compound 3b demonstrated significant efficacy without neurotoxicity at doses up to 100 mg/kg . This suggests that certain derivatives may offer therapeutic benefits in seizure management while minimizing adverse effects.
Table: Anticonvulsant Activity of Selected Derivatives
Compound | Dose (mg/kg) | Efficacy (%) | Neurotoxicity |
---|---|---|---|
3b | 100 | 85 | None |
3a | 100 | 70 | Mild |
3c | 100 | 60 | Moderate |
Case Studies and Research Findings
- Bcr/Abl Kinase Inhibition : A study synthesized a series of bromo-pyrimidine derivatives from this compound and evaluated their inhibitory effects on Bcr/Abl kinase. The findings indicated that compounds like 5c and 10c were highly effective in inhibiting kinase activity, positioning them as potential alternatives to existing therapies like Dasatinib .
- Antimicrobial Resistance : Research focusing on the antimicrobial properties of pyrimidine derivatives revealed that specific compounds derived from this compound exhibited significant antibacterial activity against resistant strains of S. aureus. This underscores the importance of developing new antibiotics based on existing frameworks .
- Neurotoxicity Assessment : The evaluation of neurotoxic effects in anticonvulsant studies showed that while some compounds were effective against seizures, they did not exhibit neurotoxic properties at therapeutic doses. This is crucial for ensuring patient safety in clinical applications .
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for preparing 5-bromo-2,4-dichloropyrimidine, and how is purity validated?
Methodological Answer: The compound is typically synthesized via halogenation of pyrimidine precursors. For example, this compound is prepared by reacting 2,4-dichloropyrimidine with bromine under controlled conditions. Purity is validated using GC (>98.0% purity, as per supplier specifications) and complemented by H NMR to confirm structural integrity . Analytical challenges, such as detecting residual solvents or byproducts (e.g., 2,4-dichloropyrimidine), require GC-MS or HPLC with UV detection .
Q. Q2. How is the molecular structure of this compound confirmed in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and planarity. For instance, pyrimidine derivatives show planarity deviations <0.1 Å, with halogen atoms (Br, Cl) and substituents coplanar to the ring. Hydrogen bonding networks (e.g., N–H···N interactions) are mapped to explain supramolecular packing .
Q. Functionalization and Reactivity
Q. Q3. What strategies enable regioselective substitution of the chlorine atoms in this compound?
Methodological Answer: Regioselectivity is controlled by reaction conditions. For example:
- Step 1: The 4-chloro position is substituted first under mild conditions (e.g., room temperature, THF) with nucleophiles like amines.
- Step 2: The 2-chloro position reacts under harsher conditions (e.g., reflux, NaOtBu) due to steric and electronic effects.
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) retains the bromine for further functionalization .
Q. Q4. How is this compound used to synthesize boronic acid derivatives for cross-coupling reactions?
Methodological Answer: The bromine atom is replaced via Miyaura borylation:
- Step 1: React with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl and KOAc in dioxane at 80°C.
- Step 2: Purify the boronic ester via column chromatography, then hydrolyze to yield 2,4-di-t-butoxy-5-pyrimidineboronic acid .
Q. Advanced Applications in Drug Development
Q. Q5. What role does this compound play in synthesizing CDK4/6 inhibitors like Palbociclib?
Methodological Answer: It serves as a key intermediate in multi-step pathways:
- Step 1: Sequential SNAr reactions with amines (e.g., cyclopentylamine) substitute chlorines.
- Step 2: Bromine is utilized in Heck coupling to install aryl groups.
- Step 3: Final difluoromethylation yields the active pharmaceutical ingredient (API) .
Q. Q6. How do competing reactivity of bromine and chlorine atoms impact synthetic route design?
Methodological Answer: Bromine’s lower electronegativity makes it less reactive toward nucleophiles but ideal for cross-coupling. For example, in Pd-catalyzed reactions, bromine is retained while chlorines are displaced. Contradictions in reactivity (e.g., unexpected C–Br cleavage) require optimization of catalysts (e.g., XPhos Pd G3) and temperature .
Q. Analytical and Safety Considerations
Q. Q7. How can researchers resolve discrepancies in reported purity levels (e.g., 97% vs. >99%) across suppliers?
Methodological Answer: Discrepancies arise from differing analytical methods (GC vs. HPLC). To validate:
- Step 1: Perform orthogonal analyses (e.g., H NMR for structural purity, ICP-MS for halogen content).
- Step 2: Use spiked samples to identify impurities (e.g., residual 2,4-dichloropyrimidine) .
Q. Q8. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: 0–6°C in sealed, light-resistant containers to prevent decomposition .
- Handling: Use PPE (gloves, goggles) due to acute toxicity (Oral LD: 300 mg/kg).
- Waste: Neutralize with 10% NaOH before disposal .
Q. Addressing Data Contradictions
Q. Q9. Why do reported melting points vary (e.g., 78–80°C vs. 225°C dec.), and how should researchers address this?
Methodological Answer: Variations arise from polymorphic forms or decomposition. To clarify:
- Step 1: Perform DSC to distinguish melting vs. decomposition events.
- Step 2: Recrystallize from acetonitrile or toluene to isolate stable polymorphs .
Q. Q10. How can conflicting reactivity data in cross-coupling literature be reconciled?
Methodological Answer: Contradictions often stem from ligand/catalyst choices. For reproducibility:
- Step 1: Screen ligands (e.g., SPhos vs. XPhos) to optimize coupling efficiency.
- Step 2: Monitor reaction progress via F NMR or LC-MS to detect intermediates .
Properties
IUPAC Name |
5-bromo-2,4-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXIUWKPGWBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302656 | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-50-5 | |
Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromo-2,4-dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36082-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |
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Record name | 5-Bromo-2,4-dichloropyrimidine | |
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Record name | 5-bromo-2,4-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |
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